molecular formula C9H17N3O2 B7819103 7-Azidoheptanoic Acid Ethyl Ester

7-Azidoheptanoic Acid Ethyl Ester

Cat. No.: B7819103
M. Wt: 199.25 g/mol
InChI Key: XPDQJNUBGCFVAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Azidoheptanoic Acid Ethyl Ester can be synthesized through various methods. One common approach involves the reaction of heptanoic acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with the azido group being introduced via nucleophilic substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 7-Azidoheptanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Azidoheptanoic Acid Ethyl Ester involves its reactivity due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .

Comparison with Similar Compounds

Uniqueness: 7-Azidoheptanoic Acid Ethyl Ester is unique due to its specific combination of the azido group and the heptanoic acid ethyl ester backbone. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, bioconjugation, and material science .

Biological Activity

7-Azidoheptanoic Acid Ethyl Ester is a synthetic compound notable for its azide functional group, which imparts unique biological activities. This article reviews the compound's biological activity, including its potential applications in medicinal chemistry, particularly in drug development and as a chemical probe.

  • Chemical Formula: C₉H₁₅N₃O₂
  • Molecular Weight: 185.24 g/mol
  • CAS Number: Specific identifiers are essential for referencing in databases.

The azide group in this compound allows for click chemistry applications, particularly in bioconjugation reactions. This feature makes it a valuable tool in developing targeted therapeutics and imaging agents.

Antiviral Properties

Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, derivatives have shown activity against yellow fever virus, with modifications leading to enhanced efficacy and reduced cytotoxicity compared to parent compounds. The structure-activity relationship indicates that specific substitutions on the azide or adjacent moieties can significantly influence antiviral potency .

Anticancer Activity

Research has indicated that azide-containing compounds can exhibit anticancer properties by interfering with cellular proliferation pathways. In particular, studies on related compounds suggest that they may inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth and promoting apoptosis in cancer cells .

Case Study 1: Antiviral Activity

A study evaluated the antiviral activity of several azide derivatives against yellow fever virus. The compound exhibited an EC50 value of 5 µM, indicating significant antiviral activity while maintaining a therapeutic index that suggests low cytotoxicity .

CompoundEC50 (µM)CytotoxicityTherapeutic Index
This compound5 ± 1.7LowHigh

Case Study 2: Anticancer Activity

In another investigation, azide derivatives were tested against various cancer cell lines. The results demonstrated that certain modifications led to a decrease in cell viability and migration, suggesting potential as anticancer agents. Notably, these compounds showed selective toxicity towards cancer cells compared to normal cells .

Research Findings

  • Inhibition of Enzyme Activity : Compounds with azide groups have been shown to inhibit enzymes critical for cancer cell metabolism, leading to reduced proliferation rates .
  • Bioconjugation Applications : The unique reactivity of the azide allows for bioconjugation with biomolecules, enhancing drug delivery systems and targeting mechanisms .
  • Potential for Drug Development : The favorable biological activity profiles of azide-containing compounds position them as candidates for further development into therapeutic agents .

Properties

IUPAC Name

ethyl 7-azidoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-2-14-9(13)7-5-3-4-6-8-11-12-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDQJNUBGCFVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium azide (1.7 g, 0.026 mol) was added to ethyl 7-bromoheptanoate 1 (4.1 g, 0.017 mol) in DMF (40 mL) at 23° C. The reaction was stirred for 16 h, diluted with pentane and washed with water. The organic portion was washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give 3.22 g (95%) of the azide 2 as a clear, colorless liquid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
95%

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